Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate
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Overview
Description
Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various aromatic substituents. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of a base such as piperidine . This reaction forms the dihydropyridine ring system, which is then further functionalized through various substitution reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate involves its interaction with calcium channels in biological systems. By binding to these channels, it can inhibit the influx of calcium ions, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are crucial in the contraction of cardiac and smooth muscles.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.
Nicardipine: Known for its use in treating angina and hypertension.
Uniqueness
Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-phenyl-1,4-dihydropyridine-3-carboxylate is unique due to its specific substituents, which can impart distinct biological activities and chemical reactivity compared to other dihydropyridine derivatives. Its structure allows for further functionalization, making it a valuable compound for developing new therapeutic agents.
Properties
Molecular Formula |
C30H26ClN3O4S |
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Molecular Weight |
560.1 g/mol |
IUPAC Name |
ethyl 4-(2-chlorophenyl)-5-cyano-6-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-2-phenyl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C30H26ClN3O4S/c1-3-38-30(36)27-26(20-13-7-8-14-22(20)31)21(17-32)29(34-28(27)19-11-5-4-6-12-19)39-18-25(35)33-23-15-9-10-16-24(23)37-2/h4-16,26,34H,3,18H2,1-2H3,(H,33,35) |
InChI Key |
MOHQLMPHVJJONN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C#N)SCC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4 |
Origin of Product |
United States |
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